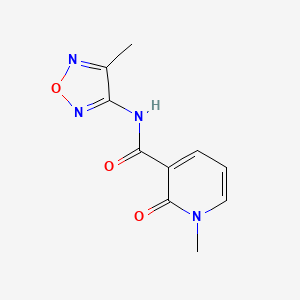![molecular formula C15H17N3O2 B12239567 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12239567.png)
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine is a synthetic organic compound that features a benzodioxin ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring is synthesized by reacting catechol with formaldehyde under acidic conditions to form 1,4-benzodioxane.
Introduction of the Pyrimidine Ring: The benzodioxane derivative is then reacted with appropriate pyrimidine precursors under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine: shares structural similarities with other benzodioxin and pyrimidine derivatives.
This compound: is unique due to its specific substitution pattern and the combination of the benzodioxin and pyrimidine rings.
Uniqueness
- The unique combination of the benzodioxin and pyrimidine rings in this compound provides distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C15H17N3O2/c1-11-8-16-15(17-9-11)18(2)10-12-3-4-13-14(7-12)20-6-5-19-13/h3-4,7-9H,5-6,10H2,1-2H3 |
InChI Key |
BEQRWNDFIRQKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B12239486.png)
![2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239501.png)
![N-[(1,4-dioxan-2-yl)methyl]-5-methoxy-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12239505.png)

![3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12239524.png)
![1-(1,2,3,4-Tetrahydroquinolin-1-yl)-2-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12239528.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12239532.png)
![1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B12239541.png)
![6,7-Dimethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12239542.png)
![1-(2,6-Difluorophenyl)-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B12239547.png)
![[2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12239551.png)
![2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12239560.png)
![3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12239562.png)
![N-tert-butyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide](/img/structure/B12239564.png)
